1,3-Di-o-tolylguanidine

Catalog No.
S004259
CAS No.
97-39-2
M.F
C15H17N3
M. Wt
239.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di-o-tolylguanidine

CAS Number

97-39-2

Product Name

1,3-Di-o-tolylguanidine

IUPAC Name

1,2-bis(2-methylphenyl)guanidine

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

InChI

InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)

InChI Key

OPNUROKCUBTKLF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
SLIGHTLY SOL IN HOT WATER, ALC; VERY SOL IN ETHER; SOL IN CHLOROFORM

Synonyms

1,3-di-(2-tolyl)guanidine, 1,3-di-o-tolylguanidine, 1,3-di-ortho-tolyl-guanidine, 1,3-ditolylguanidine, 1,3-ditolylguanidine hydrochloride, N,N'-bis(2-methylphenyl)guanidine

Canonical SMILES

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N

Isomeric SMILES

CC1=CC=CC=C1N/C(=N\C2=CC=CC=C2C)/N

Description

The exact mass of the compound 1,3-Di-o-tolylguanidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in hot water, alc; very sol in ether; sol in chloroform>35.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132023. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. It belongs to the ontological category of toluenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sigma Receptor Agonist

1,3-Di-o-tolylguanidine (DOTG) is a well-characterized ligand for sigma receptors, a class of protein binding sites found in the mammalian central nervous system []. Unlike many other drugs that interact with various receptors, DOTG exhibits some selectivity for sigma receptors, although it binds to both subtypes, sigma-1 (σ1) and sigma-2 (σ2), with similar affinity []. This property makes DOTG a valuable tool for researchers studying the function of sigma receptors.

Potential Neuroprotective and Antidepressant Effects

Studies suggest that DOTG may have neuroprotective and antidepressant properties. Research has shown that DOTG can protect nerve cells from damage caused by excitotoxicity, a process where excessive stimulation leads to cell death []. Additionally, some studies have observed antidepressant-like effects in animal models treated with DOTG []. However, further research is needed to determine the mechanisms underlying these potential benefits and their clinical relevance.

1,3-Di-o-tolylguanidine is an organic compound with the chemical formula C₁₅H₁₇N₃. It is characterized by its white crystalline appearance and has a melting point of approximately 174.4 to 176.0 °C. The compound is soluble in water at a concentration of about 70.0 mg/L at 20 °C and exhibits a low vapor pressure of 6.89×1056.89\times 10^{-5} Pa at 25 °C. Its dissociation constant (pKa) is measured at 10.67, indicating that it primarily exists in its protonated form under typical environmental pH conditions .

DTG acts as a selective agonist for sigma receptors, particularly σ1 and σ2 subtypes, with similar affinity for both []. Sigma receptors are not well-characterized compared to other neurotransmitter receptors, but they are believed to play a role in various processes, including pain perception, memory, and learning [].

The exact mechanism by which DTG activates sigma receptors is not fully understood. However, it is thought to interact with the receptor's binding pocket, leading to a cascade of cellular signaling events that can influence neuronal activity [].

DTG is classified as toxic if swallowed and can cause serious eye irritation.

  • Toxicity: A study investigating the effects of DTG in rats and mice found that it caused behavioral changes, including hypothermia, reduced pain response, and decreased locomotor activity [].
  • Flammability and Reactivity: Data on flammability and reactivity is not available. However, as with most organic compounds, DTG should be handled with care and kept away from heat and ignition sources.
Typical of guanidine derivatives. Notably, it acts as a selective ligand for sigma receptors in the central nervous system, influencing neurotransmitter activity and potentially leading to behavioral changes in test subjects, including hypothermia and reduced locomotor activity . The compound can also participate in nucleophilic substitutions and polymerization reactions, particularly in the context of rubber vulcanization processes where it serves as an accelerator .

1,3-Di-o-tolylguanidine is synthesized through the reaction of o-toluidine with cyanogen chloride. This process typically occurs in controlled environments to minimize exposure to hazardous materials and ensure safe handling . The synthesis can be optimized through variations in temperature and reaction time to yield high-purity products suitable for industrial applications.

Biological Activity1,3-Di-o-tolylguanidineC₁₅H₁₇N₃Vulcanization acceleratorSigma receptor ligand1,3-DiphenylguanidineC₁₄H₁₅N₃Vulcanization acceleratorVaries; less selective than DTG1,2,3-TriphenylguanidineC₁₈H₁₈N₄Rubber processingDifferent receptor interactions

The uniqueness of 1,3-di-o-tolylguanidine lies in its specific receptor selectivity and the balance between its physical properties and biological effects compared to its analogs. Its effective use as a vulcanization accelerator while also exhibiting notable biological activity distinguishes it from other similar compounds .

Interaction studies involving 1,3-di-o-tolylguanidine have focused on its binding affinity to sigma receptors. These studies indicate that the compound may modulate various physiological processes through its interaction with these receptors, although comprehensive interaction profiles are still lacking . Furthermore, investigations into its environmental interactions suggest that it may not readily degrade under aerobic conditions, raising concerns about its persistence in ecosystems .

1,3-Di-o-tolylguanidine shares structural similarities with several other guanidine derivatives, particularly:

  • 1,3-Diphenylguanidine: This compound has similar applications in rubber vulcanization but exhibits different biological activities and receptor affinities.
  • 1,2,3-Triphenylguanidine: Another derivative used in similar industrial contexts but varies significantly in solubility and thermal properties.

Comparison Table

Compound NameChemical Formula

Physical Description

Dry Powder
White solid; [Hawley] Grey or white powder; [MSDSonline]

Color/Form

WHITE POWDER
CRYSTALS FROM DILUTED ALC

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

239.142247555 g/mol

Monoisotopic Mass

239.142247555 g/mol

Heavy Atom Count

18

Density

1.10 @ 20 °C/4 °C

Melting Point

179 °C

UNII

LL2P01I17O

Related CAS

41130-39-6 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticonvulsants

Pictograms

Irritant

Irritant

Other CAS

97-39-2
16971-82-7

Wikipedia

Ditolylguanidine

Methods of Manufacturing

DESULFURIZATION OF DI-ORTHO-TOLYLTHIOUREA WITH A LEAD COMPD IN THE PRESENCE OF AMMONIA.

General Manufacturing Information

Rubber Product Manufacturing
Transportation Equipment Manufacturing
Guanidine, N,N'-bis(2-methylphenyl)-: ACTIVE

Dates

Modify: 2023-09-12

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